molecular formula C21H23FN2O2 B5330522 N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B5330522
M. Wt: 354.4 g/mol
InChI Key: TYSMNXNYRXOXJT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a fluorobenzoyl group, and a dimethylphenyl group. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2,4-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the intermediate product. The intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the context of its use, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide
  • N-(2,4-Dimethylphenyl)-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxo

Uniqueness

N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-5-10-19(15(2)12-14)23-20(25)17-4-3-11-24(13-17)21(26)16-6-8-18(22)9-7-16/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSMNXNYRXOXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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